![molecular formula C7H16ClF2N B2773696 2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride CAS No. 2287342-67-8](/img/structure/B2773696.png)
2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of difluoromethyl compounds has seen significant advances in recent years . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Chemical Reactions Analysis
Difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity . Visible-light-photocatalyzed difluoromethylation reactions are shown to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Scientific Research Applications
- Regioselectivity : EN300-6736660 can be used in photocatalytic reactions to selectively introduce CF₂H groups into specific positions of organic molecules .
- Binding Affinity : Molecular docking studies reveal that EN300-6736660 exhibits robust binding affinity, making it promising for drug design and interactions with biological targets .
- Quinoxalin Derivatives : EN300-6736660 facilitates the synthesis of 3-difluoromethyl-quinoxalin derivatives. The reaction involves CF₂H radical addition to quinoxalin-2-one, yielding pharmaceutically relevant products .
Photocatalytic Difluoromethylation
Computational Studies and Molecular Docking
Pharmaceutical Synthesis
Future Directions
The field of difluoromethylation has seen significant advances in recent years, and there is potential for further development . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds . Future research may focus on the design and catalytic mechanism as well as on the representative outcomes and applications of difluoromethylation .
Mechanism of Action
Target of Action
The primary target of 2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride, also known as Eflornithine , is the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the polyamine biosynthesis pathway, which is essential for cell growth and differentiation .
Mode of Action
Eflornithine acts as an irreversible inhibitor of ornithine decarboxylase . It binds to the enzyme and prevents it from catalyzing the conversion of ornithine to putrescine, a key step in the polyamine biosynthesis pathway . This results in a decrease in the levels of polyamines within the cell .
Biochemical Pathways
By inhibiting ornithine decarboxylase, Eflornithine disrupts the polyamine biosynthesis pathway . Polyamines, such as putrescine, spermidine, and spermine, are involved in various cellular processes, including DNA stabilization, gene expression, and cell growth and differentiation . Therefore, the inhibition of this pathway can have significant downstream effects on cellular function and growth .
Pharmacokinetics
It is known that the drug can be administered both topically and intravenously . The bioavailability of Eflornithine is 100% when administered intravenously .
Result of Action
The inhibition of ornithine decarboxylase by Eflornithine leads to a decrease in the levels of polyamines within the cell . This can result in a reduction in cell growth and differentiation, making Eflornithine effective in the treatment of conditions characterized by rapid cell growth, such as hirsutism and certain types of cancer .
properties
IUPAC Name |
2-(difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N.ClH/c1-7(2,3)5(4-10)6(8)9;/h5-6H,4,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQMRQGJDLPAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride |
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